3-Chloroergost-22-en-6-one
Description
3-Chloroergost-22-en-6-one is a chlorinated ergostane-type steroid derivative characterized by a ketone group at position 6, a double bond at position 22, and a chlorine substituent at position 2. Ergostanes are tetracyclic triterpenoids with a steroidal backbone, and modifications such as halogenation or oxidation significantly alter their physicochemical and biological properties. The compound’s structure includes a 28-carbon skeleton (C₂₈H₄₃ClO) with a fused ring system. Crystallographic studies on analogous ergostane derivatives, such as (22E,24R)-3a,5-Cyclo-5a-ergosta-22-en-6-one, reveal that the six-membered rings adopt chair conformations, while five-membered rings exhibit envelope conformations .
Properties
Molecular Formula |
C28H45ClO |
|---|---|
Molecular Weight |
433.1 g/mol |
IUPAC Name |
3-chloro-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H45ClO/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,17-25H,9-16H2,1-6H3/b8-7+ |
InChI Key |
YMHFKAGSCRHVTB-BQYQJAHWSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Ergostane/Campestane Family
The following table highlights key structural differences between 3-Chloroergost-22-en-6-one and related steroidal compounds:
Key Observations:
Substituent Position and Type: The chlorine atom at C3 in this compound distinguishes it from hydroxylated analogues like (22S,24R)-22-Hydroxy-ergost-4-en-3-one, which has an OH group at C22 . Halogenation typically enhances lipophilicity and metabolic stability compared to hydroxylation.
Double Bond Location: The C22 double bond in this compound contrasts with C4 or C7 double bonds in other steroids.
Conformational Differences :
Physicochemical and Reactivity Comparisons
- Lipophilicity : The chlorine atom in this compound increases its logP value compared to hydroxylated analogues, suggesting greater membrane permeability.
- Stability : The ketone at C6 is less prone to oxidation than hydroxyl groups in compounds like 20-Hydroxyecdysone, which may undergo glycosylation or acetal formation .
- Synthetic Accessibility : Chlorination at C3 can be achieved via electrophilic substitution, whereas hydroxylation often requires enzymatic or oxidative methods, as seen in ecdysteroid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
